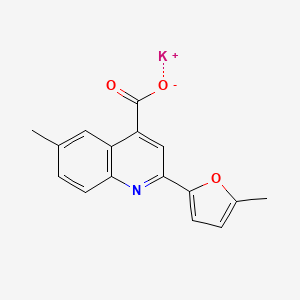
potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate, also known as KM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinolinecarboxylate derivatives, which are known for their diverse biological activities.
科学的研究の応用
Potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been studied for its potential applications in various scientific research fields such as cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate achieves this by inducing apoptosis, which is a type of programmed cell death. In neuroprotection, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to protect neurons from oxidative stress and inflammation, which are implicated in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In antimicrobial activity, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
作用機序
The mechanism of action of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various inflammatory and immune responses.
Biochemical and Physiological Effects
potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has been shown to have various biochemical and physiological effects, such as inducing apoptosis, reducing oxidative stress, and inhibiting inflammation. Apoptosis is a type of programmed cell death that is important for the regulation of cell growth and survival. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate induces apoptosis by activating various signaling pathways such as the caspase pathway. Oxidative stress is a condition in which there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate reduces oxidative stress by scavenging ROS and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD). Inflammation is a complex biological response to harmful stimuli such as infections and tissue damage. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate inhibits inflammation by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
実験室実験の利点と制限
Potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate can also be easily synthesized using simple chemical reactions. However, there are also some limitations to using potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate in lab experiments. For example, potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate is not very water-soluble, which can limit its use in aqueous solutions. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate can also be toxic at high concentrations, which can affect the viability of cells and tissues.
将来の方向性
There are several future directions for the study of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate, such as exploring its potential applications in drug discovery and development, investigating its mechanism of action in more detail, and optimizing its pharmacokinetic and pharmacodynamic properties. potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate has shown promising results in various scientific research fields, and further studies are needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate involves the reaction of 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid with potassium hydroxide in the presence of a solvent such as ethanol. The reaction yields potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate as a white crystalline solid with a melting point of 190-192°C. The purity of potassium 6-methyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylate can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3.K/c1-9-3-5-13-11(7-9)12(16(18)19)8-14(17-13)15-6-4-10(2)20-15;/h3-8H,1-2H3,(H,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMGUOAABIIRCT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)[O-])C3=CC=C(O3)C.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12KNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;6-methyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)
![1-(2,6-dichlorobenzyl)-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B5159325.png)
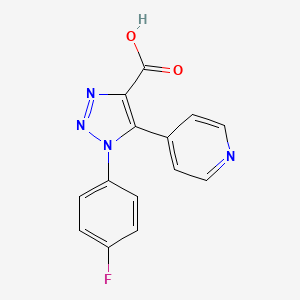
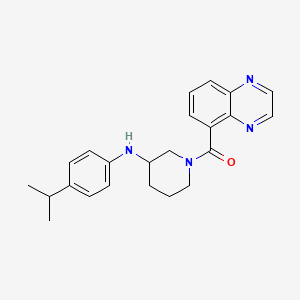
![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5159349.png)
![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5159356.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)
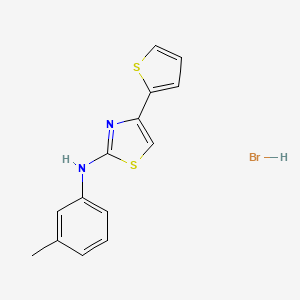
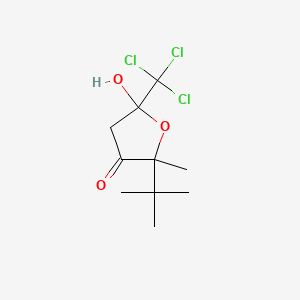
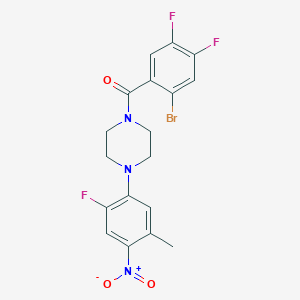
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5159383.png)
![5H-dibenzo[d,f][1,3]diazepine hydrochloride](/img/structure/B5159401.png)